3',4',7-Trimethoxyflavan

Descripción general

Descripción

3’,4’,7-Trimethoxyflavan is a flavonoid compound known for its various biological activities. It is a derivative of flavan, characterized by the presence of three methoxy groups attached to the flavan structure. This compound is found in certain plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Mecanismo De Acción

Target of Action

3’,4’,7-Trimethoxyflavan is a natural product used for research related to life sciences . It exhibits weak cytotoxicities against HCT116 and HepG2 . .

Mode of Action

A related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, has been studied for its anti-inflammatory activity . It significantly inhibited nitric oxide production and demonstrated a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 5-hydroxy-3′,4′,7-trimethoxyflavone in a concentration-dependent manner .

Biochemical Pathways

The related compound 5-hydroxy-3′,4′,7-trimethoxyflavone significantly induced reduction in the mrna expressions of inducible nitric oxide synthase and cyclooxygenase-2, representing that inhibition occurs at the transcriptional level .

Result of Action

The related compound 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting nitric oxide production .

Análisis Bioquímico

Biochemical Properties

3’,4’,7-Trimethoxyflavan has been shown to interact with various enzymes and proteins, significantly inhibiting nitric oxide production and demonstrating a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 3’,4’,7-Trimethoxyflavan in a concentration-dependent manner .

Cellular Effects

In cellular processes, 3’,4’,7-Trimethoxyflavan has been found to have significant effects. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3’,4’,7-Trimethoxyflavan exerts its effects through various mechanisms. It significantly induces reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, representing that inhibition occurs at the transcriptional level .

Temporal Effects in Laboratory Settings

It has been observed to have long-term effects on cellular function in in vitro studies .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known to interact with various transporters and binding proteins .

Subcellular Localization

It is known to interact with various compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,7-Trimethoxyflavan typically involves the methylation of flavan derivatives. One common method is the methylation of 3’,4’,7-trihydroxyflavan using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3’,4’,7-Trimethoxyflavan can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3’,4’,7-Trimethoxyflavan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the flavan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavans. Substitution reactions can result in various substituted flavan derivatives .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Similar Compounds

3’,5-Dihydroxy-3,4’,7-trimethoxyflavone: Similar structure but with additional hydroxyl groups, exhibiting enhanced antioxidant activity.

5’,8-Dihydroxy-3’,4’,7-trimethoxyflavan: Another derivative with hydroxyl groups, known for its potent anti-inflammatory properties.

Uniqueness

3’,4’,7-Trimethoxyflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy groups contribute to its stability and bioavailability, making it a valuable compound for therapeutic applications .

Actividad Biológica

3',4',7-Trimethoxyflavan (TMF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, osteogenesis, and anti-inflammatory effects. This article presents a comprehensive overview of the biological activities associated with TMF, supported by empirical data from recent studies.

Overview of this compound

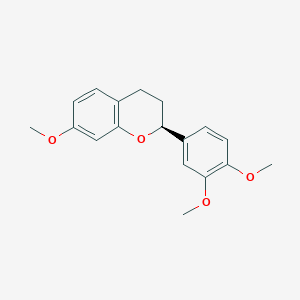

This compound is a member of the flavonoid family, characterized by three methoxy groups attached to its flavan backbone. Its structural formula can be represented as:

This compound is primarily derived from various plant sources and has been isolated for its potential therapeutic effects.

1. Anticancer Properties

TMF has been studied for its potential to combat cancer, particularly through the modulation of drug resistance mechanisms. A notable study demonstrated that TMF exhibits a reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP) in leukemia cells. The compound increased cellular accumulation of chemotherapeutic agents and suppressed BCRP expression, indicating its potential as an adjuvant in cancer therapy .

Table 1: Effects of TMF on Drug Resistance

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 3',4',7-Trimethoxyflavone | 18 | Inhibition of BCRP-mediated efflux |

| 5-Hydroxy-3',4',7-trimethoxyflavone | 7.2 | Stronger inhibition of BCRP |

2. Osteogenic Activity

Recent research highlighted TMF's role in promoting osteoblast proliferation and differentiation. In vitro studies using MC3T3-E1 cells showed that treatment with TMF enhanced alkaline phosphatase (ALP) activity and mineralization, suggesting activation of the Wnt/β-catenin signaling pathway, which is crucial for bone formation .

Table 2: Effects of TMF on Osteoblast Activity

| Assay Type | Result |

|---|---|

| ALP Activity | Increased |

| Mineralization | Enhanced |

| Gene Expression (OCN, Axin-2) | Upregulated |

3. Anti-inflammatory Effects

TMF has also demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). This activity suggests its potential use in treating inflammatory diseases .

Table 3: Anti-inflammatory Effects of TMF

| Cytokine/Enzyme | Effect |

|---|---|

| TNF-α | Inhibition |

| iNOS | Decreased expression |

| COX-2 | Reduced activity |

Case Study 1: Cancer Cell Line Analysis

In a controlled study involving human breast cancer cell line MCF-7, TMF was shown to induce apoptosis through ROS-mediated pathways. The study indicated that treatment with TMF resulted in significant morphological changes consistent with apoptosis, including chromatin condensation and DNA fragmentation .

Case Study 2: Osteoblast Differentiation

Another study focused on the effects of TMF on osteoblasts revealed that it not only promoted cell proliferation but also enhanced mineralization processes critical for bone health. The findings suggest that TMF could be beneficial in preventing osteoporosis and other bone-related disorders .

Propiedades

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTMCSKWSQDRAX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157803 | |

| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116384-26-0 | |

| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116384-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.